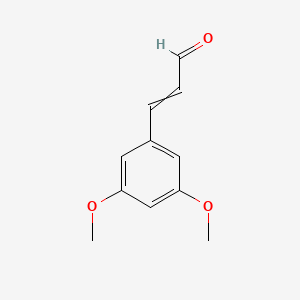
(2,4,6-Trimethylphenyl)phosphonic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4,6-Trimethylphenyl)phosphonic dichloride, also known as phosphonic dichloride, (2,4,6-trimethylphenyl)-, is an organophosphorus compound with the molecular formula C9H11Cl2OP and a molecular weight of 237.06 g/mol . This compound is characterized by the presence of a phosphonic dichloride group attached to a 2,4,6-trimethylphenyl ring, making it a versatile reagent in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trimethylphenyl)phosphonic dichloride typically involves the reaction of 2,4,6-trimethylphenol with phosphorus trichloride (PCl3) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . The general reaction scheme is as follows:
[ \text{2,4,6-Trimethylphenol} + \text{PCl}_3 \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
(2,4,6-Trimethylphenyl)phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding phosphonic esters, amides, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphonic acid derivatives.
Common Reagents and Conditions
Alcohols: Reacts under mild conditions to form phosphonic esters.
Amines: Requires a base such as triethylamine to form phosphonic amides.
Thiols: Reacts in the presence of a base to form phosphonic thioesters.
Major Products Formed
Phosphonic Esters: Formed from the reaction with alcohols.
Phosphonic Amides: Formed from the reaction with amines.
Phosphonic Thioesters: Formed from the reaction with thiols.
Aplicaciones Científicas De Investigación
(2,4,6-Trimethylphenyl)phosphonic dichloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of (2,4,6-Trimethylphenyl)phosphonic dichloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the phosphorus atom, which facilitates the substitution reactions with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic reactants .
Comparación Con Compuestos Similares
Similar Compounds
Phenylphosphonic dichloride: Similar structure but with a phenyl group instead of a 2,4,6-trimethylphenyl group.
Dichlorophenylphosphine oxide: Contains a dichlorophosphine oxide group attached to a phenyl ring.
Uniqueness
(2,4,6-Trimethylphenyl)phosphonic dichloride is unique due to the presence of three methyl groups on the phenyl ring, which can influence its reactivity and steric properties compared to other phosphonic dichlorides. This structural feature can affect the compound’s solubility, stability, and overall reactivity in various chemical reactions .
Propiedades
Número CAS |
114070-55-2 |
|---|---|
Fórmula molecular |
C9H11Cl2OP |
Peso molecular |
237.06 g/mol |
Nombre IUPAC |
2-dichlorophosphoryl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C9H11Cl2OP/c1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-5H,1-3H3 |
Clave InChI |
LTOCGTXJKWDABX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)P(=O)(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid](/img/structure/B14299826.png)



![N,N-Bis{2-[(trimethylsilyl)oxy]ethyl}aniline](/img/structure/B14299859.png)


![Thiophene, 3-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299891.png)
![[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate](/img/structure/B14299895.png)
![Propyl [4-(trifluoromethyl)phenyl]carbamate](/img/structure/B14299900.png)
![Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate](/img/structure/B14299907.png)

![2-(2H-[1,3]Dithiolo[4,5-c]furan-2-ylidene)-2H-[1,3]dithiolo[4,5-c]furan](/img/structure/B14299910.png)
